2-Bromo-5-fluoro-4-methylphenol
CAS No.: 1268511-85-8
Cat. No.: VC11704455
Molecular Formula: C7H6BrFO
Molecular Weight: 205.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1268511-85-8 |
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Molecular Formula | C7H6BrFO |
Molecular Weight | 205.02 g/mol |
IUPAC Name | 2-bromo-5-fluoro-4-methylphenol |
Standard InChI | InChI=1S/C7H6BrFO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3 |
Standard InChI Key | DXKMFZFNZFYYSM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1F)O)Br |
Canonical SMILES | CC1=CC(=C(C=C1F)O)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Bromo-5-fluoro-4-methylphenol consists of a phenolic backbone with substituents at distinct positions:
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Hydroxyl group (-OH) at position 1.
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Bromine atom (Br) at position 2.
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Fluorine atom (F) at position 5.
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Methyl group (-CH₃) at position 4.
The spatial arrangement of these groups influences electronic and steric effects, impacting reactivity and intermolecular interactions. The bromine and fluorine atoms introduce electronegativity gradients, while the methyl group contributes steric bulk.
Table 1: Key Molecular Properties
Synthesis and Manufacturing
General Synthetic Strategies
While no direct synthesis of 2-bromo-5-fluoro-4-methylphenol is documented, analogous routes for related compounds provide a framework. A two-step process from the patent for 2-bromo-4-fluoro-6-methylphenol is adaptable:
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Diazotization Hydrolysis:
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Starting material: A fluoro-methyl-aniline derivative (e.g., 5-fluoro-4-methylaniline).
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Reaction with nitrosyl sulfuric acid to form a diazonium salt, followed by hydrolysis to yield the corresponding phenol.
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Bromination:
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Treating the phenol intermediate with bromine (Br₂) and hydrogen peroxide (H₂O₂) in a mixed solvent system (e.g., dichloromethane/water).
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Conditions: Temperature-controlled (-10°C to 5°C) to minimize side reactions.
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Table 2: Example Bromination Conditions (Adapted from )
Parameter | Value |
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Solvent System | Dichloromethane/Water |
Temperature | -10°C to 5°C |
Molar Ratio (Phenol:Br₂:H₂O₂) | 1:0.54–0.6:0.7–0.8 |
Yield | Up to 95% (for analogous compound) |
Challenges and Optimizations
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Regioselectivity: Ensuring bromination occurs at position 2 requires careful control of reaction conditions.
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Waste Management: The use of nitrosyl sulfuric acid in diazotization generates acidic wastewater, necessitating neutralization protocols .
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Green Chemistry: Substituting liquid bromine with safer brominating agents (e.g., N-bromosuccinimide) could enhance sustainability.
Physicochemical Properties
Thermal and Physical Characteristics
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Density: Estimated at 1.7±0.1 g/cm³, slightly higher than 2-bromo-5-methylphenol (1.6 g/cm³) , due to fluorine’s higher electronegativity.
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Boiling Point: Projected near 230°C, influenced by halogen-induced dipole interactions.
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Solubility: Expected to be low in water but soluble in organic solvents (e.g., chloroform, ethanol).
Spectroscopic Data
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IR Spectroscopy: Peaks corresponding to O-H stretch (~3200 cm⁻¹), C-Br (~600 cm⁻¹), and C-F (~1100 cm⁻¹).
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NMR: Distinct signals for aromatic protons influenced by substituents (e.g., methyl group at δ ~2.3 ppm).
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The bromine atom at position 2 is susceptible to substitution reactions:
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With Amines: Forms aryl amines under basic conditions (e.g., K₂CO₃, DMF).
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With Thiols: Yields thioether derivatives via SNAr mechanisms.
Oxidation and Reduction
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Oxidation: The phenolic -OH group can be oxidized to a quinone structure using agents like KMnO₄.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) may reduce the bromine to hydrogen, yielding 5-fluoro-4-methylphenol.
Electrophilic Aromatic Substitution
The electron-withdrawing effects of Br and F deactivate the ring, directing incoming electrophiles to positions 3 or 6 (meta/para to substituents).
Research Gaps and Future Directions
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Synthetic Optimization: Develop regioselective methods for large-scale production.
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Biological Screening: Evaluate antimicrobial and anticancer potential in vitro.
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Environmental Impact: Assess degradation pathways and ecotoxicology.
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